2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB-TIBO, is a chemical compound that has gained attention in the scientific community for its potential application in the field of medicinal chemistry. TFB-TIBO is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been shown to inhibit the activity of the human immunodeficiency virus (HIV) reverse transcriptase enzyme.
Wirkmechanismus
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide inhibits the activity of the HIV reverse transcriptase enzyme by binding to a specific site on the enzyme known as the NNRTI binding pocket. This binding prevents the enzyme from converting viral RNA into DNA, which is necessary for the replication of the virus. 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is also able to induce conformational changes in the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects:
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been shown to have a low toxicity profile in vitro, meaning that it is relatively safe for use in laboratory experiments. It has also been shown to have a long half-life, meaning that it remains active in the body for an extended period of time. 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been shown to have a high affinity for the HIV reverse transcriptase enzyme, which contributes to its high selectivity index.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is its high selectivity index, which makes it a promising candidate for the development of new anti-HIV drugs. Another advantage is its low toxicity profile, which makes it relatively safe for use in laboratory experiments. One limitation of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. One direction is the development of new anti-HIV drugs based on the structure of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. Another direction is the study of the mechanism of action of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide, which could lead to the development of new drugs that target other viral enzymes. Additionally, the study of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide could provide insights into the development of new drugs for other viral infections.
Synthesemethoden
The synthesis of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide involves the reaction of 2-iodobenzoic acid with 4-trifluoromethoxyaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential application in the treatment of HIV infections. It has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has also been shown to have a high selectivity index, meaning that it is able to selectively target the HIV reverse transcriptase enzyme without affecting other cellular processes. This makes it a promising candidate for the development of new anti-HIV drugs.
Eigenschaften
IUPAC Name |
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMURRFELCMLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.